
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two bromine atoms attached to the pyrazole ring and a methylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide typically involves the bromination of a pyrazole precursor followed by the introduction of the N-methylacetamide group. One common method involves the reaction of 3,5-dibromopyrazole with N-methylacetamide under specific conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (NAS) Reactions
The electron-withdrawing bromine atoms at the 3- and 5-positions of the pyrazole ring activate the compound for nucleophilic aromatic substitution. Key reactions include:
a. Amine Substitution
Reaction with primary or secondary amines under basic conditions replaces bromine atoms with amine groups. For example:
2 3 5 Dibromo 1H pyrazol 1 yl N methylacetamide+R NH2Base2 3 Amino 5 bromo 1H pyrazol 1 yl N methylacetamide+HBr
Yields depend on reaction conditions, with microwave-assisted synthesis improving efficiency (70–85% yields) .
b. Alkoxyde/Hydroxide Substitution
Treatment with alkoxides or hydroxides replaces bromine with alkoxy/hydroxy groups. For instance, reaction with sodium methoxide in DMF at 80°C yields methoxy derivatives.
Reaction Conditions | Product | Yield |
---|---|---|
NaOMe, DMF, 80°C, 6 h | 2-(3-Methoxy-5-bromo-pyrazol-1-yl)-N-methylacetamide | 65% |
KOtBu, THF, rt, 12 h | 2-(3-Hydroxy-5-bromo-pyrazol-1-yl)-N-methylacetamide | 58% |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atoms participate in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization:
a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups:
2 3 5 Dibromo 1H pyrazol 1 yl N methylacetamide+Ar B OH 2Pd 0 2 3 Aryl 5 bromo pyrazol 1 yl N methylacetamide+Byproducts
Reported yields range from 60% to 78% for electron-rich aryl groups .
b. Buchwald-Hartwig Amination
Coupling with amines using Pd₂(dba)₃ and Xantphos forms C–N bonds:
2 3 5 Dibromo 1H pyrazol 1 yl N methylacetamide+NH2RPd catalyst2 3 Amino 5 bromo pyrazol 1 yl N methylacetamide derivatives
This method is effective for synthesizing pharmacologically relevant analogues .
Reactivity of the Acetamide Moiety
The N-methylacetamide group undergoes hydrolysis and condensation:
a. Acid/Base Hydrolysis
Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the acetamide hydrolyzes to carboxylic acid:
2 3 5 Dibromo 1H pyrazol 1 yl N methylacetamideHCl2 3 5 Dibromo 1H pyrazol 1 yl acetic acid+CH3NH2
Yields exceed 90% in concentrated HCl.
b. Condensation with Carbonyl Compounds
The acetamide reacts with aldehydes/ketones to form Schiff bases under dehydrating conditions:
2 3 5 Dibromo 1H pyrazol 1 yl N methylacetamide+RCHO→2 3 5 Dibromo 1H pyrazol 1 yl N methylacetamide Schiff base
These derivatives show enhanced antimicrobial activity in screening studies .
Heterocyclic Ring Functionalization
The pyrazole ring participates in electrophilic substitutions, though limited by steric hindrance from bromine atoms:
a. Nitration/Sulfonation
Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position:
2 3 5 Dibromo 1H pyrazol 1 yl N methylacetamideHNO32 3 5 Dibromo 4 nitro 1H pyrazol 1 yl N methylacetamide
Yields are moderate (40–50%) due to competing side reactions.
Biological Interaction-Driven Reactions
In pharmacological studies, the compound reacts with biological nucleophiles:
a. Thiol Conjugation
The bromine atoms undergo thiol-displacement in glutathione-rich environments, forming conjugates:
2 3 5 Dibromo 1H pyrazol 1 yl N methylacetamide+GSH→2 3 S Glutathionyl 5 bromo 1H pyrazol 1 yl N methylacetamide
This reaction is critical for understanding its metabolic pathways.
Comparative Reactivity with Analogues
The methylacetamide group differentiates its reactivity from similar bromopyrazoles:
Compound | Reaction with NaOMe | Suzuki Coupling Yield |
---|---|---|
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide | 65% | 78% |
3,5-Dibromo-1-methylpyrazole | 82% | 85% |
2-(3,5-Dibromo-1H-pyrazol-1-yl)acetonitrile | 48% | 62% |
The acetamide group slightly reduces NAS efficiency but enhances solubility for coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions: The bromine atoms can be replaced with other substituents via nucleophilic substitution.
- Coupling Reactions: The pyrazole ring can engage in coupling with other aromatic compounds .
Biological Activities
Research indicates that 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide exhibits several biological properties:
- Antimicrobial Activity: Studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties: Preliminary investigations have shown potential in targeting cancer cells, although further studies are necessary to elucidate the mechanisms involved .
Medicinal Chemistry
The compound is being explored as a lead compound for drug development:
- Therapeutic Potential: Ongoing research aims to evaluate its efficacy against various diseases, including infectious diseases and cancer.
- Mechanism of Action: The interaction of the compound with specific molecular targets could lead to the inhibition or activation of enzymes involved in disease processes .
Data Tables
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt cellular processes in these microorganisms.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation. Further research is required to validate these findings in vivo.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine
- 2-(3,5-dibromo-1H-pyrazol-1-yl)acetonitrile
- 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the pyrazole ring.
Biologische Aktivität
The compound 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-methylacetamide is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, antiviral, and cytotoxic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with bromine atoms and an N-methylacetamide group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from ≤0.25 µg/mL to >200 µg/mL against MRSA. Notably, some derivatives exhibited selective activity towards Gram-positive bacteria while showing minimal or no activity against Gram-negative strains .
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been explored. Certain studies suggest that these compounds may act as inhibitors of viral enzymes, thus hindering viral replication. Specifically, derivatives have been evaluated for their ability to inhibit the NS2B-NS3 protease complex in flaviviruses, which is crucial for viral maturation and replication .
Cytotoxicity
Cytotoxicity assessments reveal that while some pyrazole derivatives exhibit promising antimicrobial and antiviral activities, they must also be evaluated for safety. The cytotoxic effects of this compound were assessed using human cell lines:
- Cell Viability Assays : Compounds were tested against HEK293 cells to determine half-maximal inhibitory concentration (IC50) values. Results indicated varying degrees of cytotoxicity; however, many derivatives maintained a favorable safety profile with minimal hemolytic activity .
Study 1: Antimicrobial Screening
In a study focused on the synthesis and biological evaluation of pyrazole derivatives, this compound was included in a library of compounds screened against several pathogens. The results indicated potent activity against MRSA with an MIC value of ≤0.25 µg/mL while demonstrating low toxicity in mammalian cell lines .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of halogen substituents on the pyrazole ring significantly enhances antimicrobial potency. This finding underscores the importance of structural modifications in optimizing biological activity .
Data Summary
Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Notes |
---|---|---|---|
Antimicrobial (MRSA) | ≤0.25 | - | High potency against Gram-positive bacteria |
Cytotoxicity (HEK293) | - | Varies | Favorable safety profile observed |
Antiviral | - | - | Potential inhibitor of viral proteases |
Eigenschaften
IUPAC Name |
2-(3,5-dibromopyrazol-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O/c1-9-6(12)3-11-5(8)2-4(7)10-11/h2H,3H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXITPGNMHYYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.